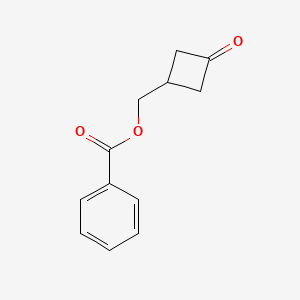

(3-oxocyclobutyl)Methyl benzoate

Descripción general

Descripción

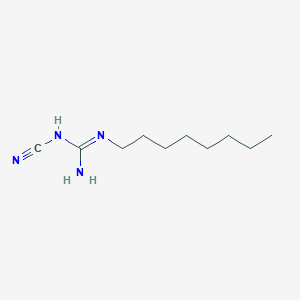

“(3-oxocyclobutyl)Methyl benzoate” is a chemical compound with the empirical formula C12H12O3 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringO=C(C1=CC=CC=C1)OC2CC(C2)=O . The molecular weight of the compound is 204.22 g/mol . Physical And Chemical Properties Analysis

“this compound” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación

Oxidative Metabolism

Research has explored the oxidative metabolism of similar compounds like t-butylbicycloortho[3H]benzoate (TBOB), which yields 3-oxo-benzoate upon oxidative cleavage. This process, studied in mouse liver or housefly microsomes, serves as a model for detoxication reactions of GABAA receptor antagonists and insecticides (Scott, Palmer, & Casida, 1987).

Biosynthesis in Fungi

Chloromethane, a natural product released by wood-rotting fungi, acts as a methyl donor for biosynthesis of methyl esters of benzoic and furoic acid in fungi like Phellinus pomaceus. This demonstrates the role of such compounds in primary fungal metabolism and the biosynthesis of non-halogenated natural products (Harper, Hamilton, Kennedy, & McNally, 1989).

Pyrolysis Studies

Studies on the pyrolysis of substituted furylmethyl esters, which are structurally related to (3-oxocyclobutyl)Methyl benzoate, have led to the formation of various compounds. This area of research contributes to understanding the thermal decomposition and potential applications in chemical synthesis (Trahanovsky, Cassady, & Woods, 1981).

Corrosion Inhibition in Metals

Compounds like methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, with similar structural features, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. This application is significant in materials science and engineering (Arrousse, Nahlé, Mabrouk, Salim, El Hajjaji, Rais, & Taleb, 2021).

Catalysis Research

The reduction of methyl benzoate and benzoic acid on catalysts like yttrium oxide under hydrogen has been studied. Such research helps in understanding catalytic processes and their potential industrial applications (King & Strojny, 1982).

Safety and Hazards

“(3-oxocyclobutyl)Methyl benzoate” is classified under the GHS07 hazard class, indicating that it may cause skin sensitization . It’s recommended to avoid contact with the substance and not to breathe in vapors or aerosols . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Propiedades

IUPAC Name |

(3-oxocyclobutyl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11-6-9(7-11)8-15-12(14)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJURBNFYZXOKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573731 | |

| Record name | (3-Oxocyclobutyl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

346425-59-0 | |

| Record name | (3-Oxocyclobutyl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)

![4-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1601828.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)